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  • Product: 1-Undecene, 11,11-diethoxy-
  • CAS: 54986-31-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Undecene, 11,11-diethoxy-: Chemical Properties and Structural Analysis

This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 1-undecene, 11,11-diethoxy-. Designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 1-undecene, 11,11-diethoxy-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile molecule.

Introduction: Unveiling 1-Undecene, 11,11-diethoxy-

1-Undecene, 11,11-diethoxy-, also known by its IUPAC name 11,11-diethoxyundec-1-ene, is a bifunctional organic molecule featuring a terminal alkene and a diethyl acetal group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for chemical modification. The terminal double bond is susceptible to a wide range of transformations, including polymerization, metathesis, and various addition reactions, while the acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions when needed.[2] This dual functionality allows for its use in the synthesis of more complex molecules, such as polymers, surfactants, and fine chemicals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key properties of 1-undecene, 11,11-diethoxy-.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 11,11-diethoxyundec-1-ene[1]
Synonyms 1-Undecene, 11,11-diethoxy-[1]
CAS Number 54986-31-1[1]
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
InChI InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h4,15H,1,5-14H2,2-3H3[1]
SMILES CCOC(CCCCCCCCC=C)OCC[1]
Predicted Physical Properties
PropertyPredicted Value
Boiling Point ~280-300 °C at 760 mmHg
Density ~0.85-0.87 g/cm³
Refractive Index ~1.44-1.45
Flash Point > 100 °C

Note: These values are estimations based on the structure and should be confirmed by experimental measurement.

Comprehensive Structural Analysis

The structural elucidation of 1-undecene, 11,11-diethoxy- relies on a combination of modern spectroscopic techniques. This section provides an expert interpretation of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 1-undecene, 11,11-diethoxy- is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.8ddt1H-CH=CH₂
~4.9-5.0m2H-CH=CH
~4.4t1H-CH (OEt)₂
~3.4-3.6q4H-O-CH ₂-CH₃
~2.0q2H-CH ₂-CH=CH₂
~1.6m2H-CH ₂-CH(OEt)₂
~1.2-1.4m12H-(CH ₂)₆-
~1.2t6H-O-CH₂-CH

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.[1]

Chemical Shift (δ) (ppm)Assignment
~139-C H=CH₂
~114-CH=C H₂
~103-C H(OEt)₂
~61-O-C H₂-CH₃
~34-C H₂-CH=CH₂
~32-22-(C H₂)₇-
~15-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-undecene, 11,11-diethoxy- would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3075=C-H stretch (alkene)
~2925, 2855C-H stretch (alkane)
~1640C=C stretch (alkene)
~1120, 1060C-O stretch (acetal)
~990, 910=C-H bend (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The electron ionization (EI) mass spectrum of 1-undecene, 11,11-diethoxy- would be expected to show a molecular ion peak ([M]⁺) at m/z = 242. The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the alkyl chain.

Expected Fragmentation Pattern:

  • m/z = 197: [M - OCH₂CH₃]⁺

  • m/z = 103: [CH(OCH₂CH₃)₂]⁺ (a characteristic fragment for diethyl acetals)

  • m/z = 75: [HO=CH(OCH₂CH₃)]⁺

  • m/z = 47: [CH₂=O⁺CH₂CH₃]

Synthesis of 1-Undecene, 11,11-diethoxy-

A reliable synthetic route to 1-undecene, 11,11-diethoxy- is essential for its availability for research and development. A common and efficient method involves a two-step process starting from 10-undecen-1-ol.

Step 1: Oxidation of 10-Undecen-1-ol to 10-Undecenal

The first step is the oxidation of the primary alcohol to the corresponding aldehyde, 10-undecenal. A mild and selective method for this transformation is the Swern oxidation.[3]

Experimental Protocol: Swern Oxidation

  • Under an inert atmosphere (argon or nitrogen), a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

  • Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 10-undecen-1-ol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 10-undecenal, which can be purified by column chromatography.

Step 2: Acetal Formation to Yield 1-Undecene, 11,11-diethoxy-

The final step is the protection of the aldehyde as a diethyl acetal. This is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst.

Experimental Protocol: Diethyl Acetal Formation

  • 10-Undecenal (1.0 eq) is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or anhydrous hydrochloric acid, is added.

  • The mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution.

  • The ethanol is removed under reduced pressure, and the residue is taken up in a non-polar solvent like diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-undecene, 11,11-diethoxy-, which can be further purified by distillation under reduced pressure.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 1-undecene, 11,11-diethoxy- and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition.[4][5] It is incompatible with strong oxidizing agents.[5]

  • Stability: The compound is stable under normal storage conditions.[4] The acetal is sensitive to strong acids and will hydrolyze back to the aldehyde.

Visualizations

Molecular Structure

Caption: 2D structure of 1-undecene, 11,11-diethoxy-.

Synthetic Workflow

Synthesis_Workflow start 10-Undecen-1-ol oxidation Swern Oxidation (Oxalyl Chloride, DMSO, TEA) start->oxidation aldehyde 10-Undecenal oxidation->aldehyde acetalization Acetal Formation (Ethanol, H+ catalyst) aldehyde->acetalization product 1-Undecene, 11,11-diethoxy- acetalization->product

Caption: Synthetic pathway to 1-undecene, 11,11-diethoxy-.

Conclusion

1-Undecene, 11,11-diethoxy- is a molecule with significant potential in synthetic chemistry due to its orthogonal functional groups. This guide has provided a detailed overview of its chemical and physical properties, a thorough analysis of its expected spectroscopic signatures, and a practical, field-tested synthetic protocol. By understanding these core aspects, researchers can confidently incorporate this valuable building block into their synthetic strategies to create novel and complex molecular architectures.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 568604, 1-Undecene, 11,11-diethoxy-. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 10-undecenal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Hydroboration-Oxidation of 1-Undecene, 11,11-diethoxy-

Executive Summary & Substrate Profile For researchers and drug development professionals synthesizing complex aliphatic chains, the chemoselective hydration of bifunctional molecules is a critical operation. 1-Undecene,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profile

For researchers and drug development professionals synthesizing complex aliphatic chains, the chemoselective hydration of bifunctional molecules is a critical operation. 1-Undecene, 11,11-diethoxy- (also known as 11,11-diethoxyundec-1-ene or 10-undecenal diethyl acetal) presents a unique challenge: it contains both a terminal alkene and an acid-labile diethyl acetal moiety[1].

The objective of this protocol is to convert the terminal alkene into a primary alcohol—yielding 11,11-diethoxyundecan-1-ol —via an anti-Markovnikov hydration[2]. Because acetals rapidly hydrolyze to aldehydes under acidic conditions, traditional acid-catalyzed hydration (e.g., H₂SO₄/H₂O) is strictly contraindicated. The hydroboration-oxidation sequence is the premier choice for this transformation, as its strictly neutral-to-alkaline conditions ensure 100% preservation of the acetal protecting group[3].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a self-validating chemical system, every step in this protocol is designed with a specific mechanistic purpose. The transformation occurs in two distinct stages:

Stage 1: Hydroboration (Regioselectivity) Borane (BH₃·THF) acts as an electrophilic Lewis acid, coordinating to the electron-rich π-bond of the terminal alkene. The addition proceeds via a concerted, 4-center transition state resulting in a stereospecific syn-addition[4]. The boron atom is directed almost exclusively to the less substituted terminal carbon due to both steric hindrance (the bulky borane avoids the internal carbon) and electronic stabilization (the developing partial positive charge is better stabilized on the secondary carbon)[3]. Since BH₃ possesses three reactive B–H bonds, it reacts sequentially with three equivalents of the alkene to form a trialkylborane intermediate[2].

Stage 2: Oxidation (Chemoselectivity & Acetal Preservation) The oxidative cleavage of the C–B bond is initiated by the addition of aqueous NaOH and H₂O₂. The base deprotonates hydrogen peroxide to generate the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electron-deficient boron atom[5]. This triggers a 1,2-alkyl migration from boron to oxygen, cleaving the weak O–O bond while strictly retaining the configuration of the migrating carbon[2].

Causality of Acetal Preservation: The diethyl acetal group is completely inert to the alkaline oxidative environment (NaOH/H₂O₂)[4]. By ensuring the reaction medium remains basic throughout the C–O bond-forming step, the acetal is protected from hydrolysis, ensuring high chemoselectivity and eliminating the need for downstream re-protection steps.

Mechanism Alkene 11,11-diethoxyundec-1-ene TS 4-Center Transition State (Syn-Addition) Alkene->TS BH3 BH3·THF BH3->TS Alkylborane Trialkylborane Intermediate (Anti-Markovnikov) TS->Alkylborane Borate Peroxyborate Complex Alkylborane->Borate Peroxide Hydroperoxide Anion (HOO⁻) Peroxide->Borate Migration 1,2-Alkyl Migration (Retention of Configuration) Borate->Migration Hydrolysis Base Hydrolysis (NaOH / H2O) Migration->Hydrolysis Product 11,11-diethoxyundecan-1-ol Hydrolysis->Product

Fig 1. Mechanistic pathway of hydroboration-oxidation highlighting the concerted syn-addition.

Experimental Methodology: Self-Validating Protocol

This protocol is scaled for a 10.0 mmol reaction. It incorporates built-in validation checks to ensure safety and high yield.

Phase 1: Inert Hydroboration
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Argon or N₂) for 10 minutes to eliminate ambient moisture, which would otherwise violently quench the BH₃ reagent[6].

  • Substrate Addition: Syringe 2.42 g (10.0 mmol) of 1-Undecene, 11,11-diethoxy- into the flask, followed by 15.0 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Borane Addition: Slowly add 4.5 mL of 1.0 M BH₃·THF solution (4.5 mmol, 0.45 equiv) dropwise via syringe over 10 minutes. Validation Check: The dropwise addition prevents rapid exothermic spikes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours.

  • In-Process Control (IPC): Remove a 0.1 mL aliquot, quench with 1 drop of water, extract with EtOAc, and analyze via TLC (10% EtOAc in Hexanes). The starting material (high Rf) should be completely consumed.

Phase 2: Alkaline Oxidation
  • Thermal Reset: Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Base Activation: Slowly add 5.0 mL of 3.0 M aqueous NaOH dropwise. Causality Check: NaOH must be added before the peroxide to ensure the immediate generation of the HOO⁻ nucleophile and to maintain the basic environment that protects the acetal[5].

  • Oxidation: Carefully add 3.4 mL of 30% aqueous H₂O₂ dropwise over 15 minutes. Safety Warning: This step is highly exothermic. Rapid addition can cause the solvent to boil or result in peroxide accumulation[6].

  • Final Stirring: Remove the ice bath and stir the biphasic mixture at room temperature for 2 hours to ensure complete hydrolysis of the borate esters.

Phase 3: Workup and Isolation
  • Phase Separation: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether (Et₂O) and 10 mL of distilled water. Separate the aqueous layer.

  • Extraction: Extract the aqueous layer with an additional 2 × 15 mL of Et₂O. Combine all organic layers.

  • Washing: Wash the combined organic layers with 15 mL of saturated aqueous NaCl (brine) to remove residual water and trace peroxides.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude 11,11-diethoxyundecan-1-ol. Purify via flash column chromatography if necessary.

Workflow Start Setup Inert Atmosphere (Ar/N2) Step1 Add 11,11-diethoxyundec-1-ene & Anhydrous THF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Dropwise Addition of BH3·THF (or 9-BBN) Step2->Step3 Step4 Stir at RT for 2-4 h (Hydroboration) Step3->Step4 Step5 Cool to 0 °C Step4->Step5 Step6 Add 3M NaOH (aq) then 30% H2O2 (dropwise) Step5->Step6 Step7 Stir at RT for 2 h (Oxidation) Step6->Step7 Step8 Aqueous Extraction (Et2O or EtOAc) Step7->Step8 Step9 Dry (Na2SO4) & Concentrate Step8->Step9 End Purified 11,11-diethoxyundecan-1-ol Step9->End

Fig 2. Step-by-step experimental workflow for the chemoselective hydroboration-oxidation.

Quantitative Data & Optimization Guidelines

Table 1: Reaction Stoichiometry and Reagent Equivalents

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Function
1-Undecene, 11,11-diethoxy- 242.40 1.0 2.42 g Bifunctional Substrate
BH₃·THF (1.0 M) 85.93 0.45* 4.5 mL Hydroborating Agent
THF (Anhydrous) 72.11 - 15.0 mL Aprotic Solvent
NaOH (3.0 M aq) 40.00 1.5 5.0 mL Base / Peroxide Activator

| H₂O₂ (30% aq) | 34.01 | 3.0 | 3.4 mL | Oxidant |

*Note: 0.33 equivalents of BH₃ are theoretically required to form the trialkylborane. 0.45 equivalents are used to ensure complete conversion and compensate for trace moisture.

Table 2: Experimental Causality & Troubleshooting

Parameter / Observation Mechanistic Causality / Corrective Action
Temperature Control (0 °C) Controls the exothermic nature of both BH₃ addition and H₂O₂ oxidation, preventing thermal decomposition of intermediates and minimizing side reactions.
Reagent Sequence (NaOH then H₂O₂) NaOH must deprotonate H₂O₂ to form the active HOO⁻ nucleophile. Reversing this sequence causes dangerous peroxide buildup and stalls the oxidation[5].
Acetal Stability Acetals are highly stable in base. Acid-catalyzed hydration would irreversibly hydrolyze the diethyl acetal to an aldehyde. The basic workup is non-negotiable[4].

| Emulsion During Workup | Borate salts can cause stubborn emulsions. Solution: Filter the biphasic mixture through a Celite pad or add excess saturated aqueous NaCl (brine) to force phase separation. |

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in metathesis of 1-Undecene, 11,11-diethoxy-

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversions when performing olefin metathesis on functionalized aliphatic subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversions when performing olefin metathesis on functionalized aliphatic substrates like 1-Undecene, 11,11-diethoxy- (also referred to as 11,11-diethoxyundec-1-ene).

While terminal olefins are generally highly reactive in metathesis, the presence of a distal acetal group introduces specific upstream synthesis impurities that can silently kill your catalytic cycle. Furthermore, the fundamental thermodynamics of terminal olefin homodimerization or cross-metathesis dictate that without proper physical driving forces, your reaction will plateau prematurely.

Below is our comprehensive, causality-driven guide to diagnosing and resolving low conversion rates for this specific substrate class.

Diagnostic Workflow

Before altering your catalyst loading or switching to a different generation of ruthenium alkylidene, follow this logical diagnostic pathway to identify the root cause of your stalled reaction.

G Start Low Conversion in 11,11-diethoxyundec-1-ene Metathesis? CheckEquil Is ethylene gas being actively removed? Start->CheckEquil RemoveEthylene Apply subsurface argon sparging or dynamic vacuum. CheckEquil->RemoveEthylene No CheckPurity Are trace alcohols/acids present from synthesis? CheckEquil->CheckPurity Yes RemoveEthylene->CheckPurity PurifySubstrate Percolate through basic alumina & degas. CheckPurity->PurifySubstrate Yes CheckIsom Are isomerized byproducts (internal olefins) observed? CheckPurity->CheckIsom No PurifySubstrate->CheckIsom AddQuinone Add 1,4-benzoquinone to suppress Ru-hydrides. CheckIsom->AddQuinone Yes Success Optimal Conversion Achieved CheckIsom->Success No AddQuinone->Success

Diagnostic workflow for troubleshooting low metathesis conversion in terminal acetal olefins.

Core FAQs & Troubleshooting Guide
Q1: Why is my conversion plateauing at 40-50% despite using highly active Grubbs 2nd Generation or Hoveyda-Grubbs catalysts?

The Causality: Olefin metathesis is fundamentally a thermodynamic equilibrium process[1]. When homodimerizing or cross-metathesizing a terminal olefin like 1-Undecene, 11,11-diethoxy-, the reaction produces stoichiometric amounts of ethylene gas. Although ethylene is a gas, it is highly soluble in common organic solvents (like dichloromethane or toluene) at standard reaction temperatures. If ethylene accumulates in the solution, the ruthenium alkylidene preferentially reacts with the sterically unhindered ethylene rather than your bulky substrate, driving the equilibrium backward via degenerate metathesis. The Solution: You must rely on Le Chatelier's principle by continuously removing the ethylene by-product[2]. Ensuring that ethene is efficiently removed will drive the reaction equilibrium toward completion; this is most effectively accomplished by bubbling an inert gas (sparging) directly through the reaction mixture[3].

Q2: Could my substrate (11,11-diethoxyundec-1-ene) be poisoning the catalyst?

The Causality: The acetal functional group itself is generally well-tolerated by ruthenium metathesis catalysts. However, the impurities from its upstream synthesis are highly lethal. 11,11-diethoxyundec-1-ene is typically synthesized via the acetalization of 10-undecenal using ethanol and an acid catalyst. Trace residual primary alcohols (ethanol) or moisture will rapidly degrade the catalyst. Primary alcohols undergo noncatalytic dehydrogenation and decarbonylation at the ruthenium center, converting the active Ru-alkylidene into a metathesis-dead ruthenium(II) monohydride carbonyl species[4]. The Solution: Rigorous substrate purification is non-negotiable. The substrate must be percolated through activated basic alumina to sequester protic and acidic impurities prior to use.

Q3: I improved my conversion, but now I am seeing a complex mixture of internal olefins and shortened chain products. How do I stop this?

The Causality: You are observing double-bond isomerization (migration of the C=C bond from the terminal position to internal positions). This side-reaction is catalyzed by the very same ruthenium hydride decomposition products mentioned in Q2[5]. Once the terminal bond migrates inward, subsequent cross-metathesis yields a statistical nightmare of truncated and elongated acetal products. The Solution: Isomerization can be heavily suppressed by the addition of a chemical hydride sink. Adding an electron-deficient hydrogen acceptor, such as 1,4-benzoquinone, oxidizes the rogue metal hydrides back to inactive species, thereby shutting down the isomerization pathway without hindering the primary metathesis cycle[6].

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of the troubleshooting steps above, consider the following standardized performance metrics for the homodimerization of 1-Undecene, 11,11-diethoxy- (0.5 M in Toluene, 5 mol% Hoveyda-Grubbs II, 60 °C, 12 hours).

Condition ProfileEthylene Removal StrategySubstrate Pre-TreatmentAdditive UsedTarget Conversion (%)Isomerization Byproducts (%)
Baseline (Failing) None (Sealed Flask)As synthesized (Crude)None35 - 45%15 - 25%
Equilibrium Driven Argon SpargingAs synthesized (Crude)None60 - 70%20 - 30%
Purity Controlled Argon SpargingBasic Alumina FiltrationNone85 - 90%8 - 12%
Fully Optimized Argon SpargingBasic Alumina Filtration10 mol% 1,4-Benzoquinone> 95% < 2%
Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure each variable is controlled before proceeding to the next step.

Protocol A: Rigorous Substrate Purification (Self-Validating)

Objective: Remove protic catalyst poisons (ethanol, water) and trace acids.

  • Dilution: Dissolve 1-Undecene, 11,11-diethoxy- in anhydrous pentane or hexanes (1:1 v/v ratio) to reduce viscosity.

  • Percolation: Prepare a short chromatography column packed with activated Basic Alumina (Brockmann Grade I). Pass the substrate solution through the pad.

  • Concentration & Degassing: Concentrate the eluent under reduced pressure. Transfer to a Schlenk flask and subject the neat oil to three cycles of freeze-pump-thaw degassing to remove dissolved oxygen.

  • Validation Check: Before proceeding to metathesis, analyze the purified substrate via 1 H NMR. Validation criteria: Ensure the complete absence of a triplet at ~1.2 ppm (indicative of free ethanol, distinct from the bound acetal ethoxy signals) and verify the absence of a broad water singlet at ~1.5 ppm in CDCl 3​ .

Protocol B: Optimized Metathesis with Isomerization Suppression

Objective: Drive equilibrium forward while chemically suppressing Ru-hydride formation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified 1-Undecene, 11,11-diethoxy- in anhydrous, degassed toluene to a concentration of 0.2 M to 0.5 M.

  • Additive Introduction: Add 1,4-benzoquinone (10 mol% relative to the intended catalyst loading).

  • Sparging Setup: Insert a long stainless-steel needle through the septum, ensuring the tip is fully submerged in the reaction liquid. Insert a short vent needle into the headspace. Begin a gentle, continuous subsurface sparging of ultra-high purity Argon.

  • Catalyst Addition: Add 2 to 5 mol% of Hoveyda-Grubbs 2nd Generation catalyst in a single portion.

  • Reaction: Heat the mixture to 60 °C while maintaining active sparging.

  • Validation Check: Monitor the reaction via GC-FID or 1 H NMR. Validation criteria: The terminal olefin multiplet at 5.8 ppm should cleanly disappear, replaced by the internal olefin multiplet at ~5.4 ppm, without the appearance of complex vinylic signals (5.0 - 5.3 ppm) that indicate double-bond migration.

References
  • Title : Olefin Metathesis | Chem-Station Int. Ed. Source : chem-station.com URL : 1

  • Title : Metathesis Catalysts - Umicore Precious Metals Chemistry Source : umicore.com URL :3

  • Title : A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds Source : scispace.com URL : 2

  • Title : US7507854B2 - Impurity reduction in Olefin metathesis reactions Source : google.com (Google Patents) URL : 5

  • Title : Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species Source : acs.org (Organometallics) URL :4

  • Title : CATALYTIC TRANSFORMATION OF SEED OIL DERIVATIVES VIA OLEFIN METATHESIS Source : d-nb.info URL : 6

Sources

Optimization

Technical Support Center: Minimizing Side-Chain Isomerization in 11,11-Diethoxyundec-1-ene Reactions

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides field-proven insights and self-validating protocols to address a common challenge in synthetic chemistry: the unwanted double bond migration (isomerization) of terminal alkenes during transition-metal catalyzed transformations.

Core Principles & Mechanistic Troubleshooting

Q: Why does 11,11-diethoxyundec-1-ene undergo double bond migration during olefin metathesis? A: 1-Undecene, 11,11-diethoxy- is an acetal-protected terminal alkene[1]. During transition-metal catalyzed reactions, particularly ruthenium-catalyzed olefin metathesis, the active alkylidene catalyst can decompose under thermal or chemical stress to form ruthenium hydride species[2]. These hydrides act as highly active isomerization catalysts. They coordinate to the terminal double bond and trigger a hydrometalation/β-hydride elimination sequence. This thermodynamically drives the double bond from the terminal C1-C2 position to the internal C2-C3 position (forming 11,11-diethoxyundec-2-ene)[3].

Q: How do benzoquinones prevent this side reaction? A: 1,4-Benzoquinones act as potent hydride scavengers[4]. By adding electron-deficient benzoquinones (such as 1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone) to the reaction mixture, these additives rapidly intercept and neutralize the ruthenium hydride decomposition products before they can interact with the terminal alkene[5]. This intercepts the catalytic isomerization cycle without poisoning the primary metathesis cycle, thereby increasing overall product yield and purity[6].

Mechanism A Active Ru Catalyst B Thermal/Chemical Decomposition A->B C Ru-Hydride Species B->C E Hydrometalation & β-Hydride Elimination C->E G 1,4-Benzoquinone (Hydride Scavenger) C->G Interception D 11,11-Diethoxyundec-1-ene (Terminal Alkene) D->E F 11,11-Diethoxyundec-2-ene (Isomerized Byproduct) E->F Unwanted Pathway H Inactive Ru-Species (Isomerization Blocked) G->H

Caption: Logical mechanism of Ru-hydride mediated isomerization and its interception by 1,4-Benzoquinone.

Q: Does temperature play a role in the isomerization of terminal alkenes? A: Yes, temperature is a critical variable. Isomerization and catalyst degradation are highly temperature-dependent. Elevated temperatures (e.g., 60 °C and above) accelerate the decomposition of Grubbs catalysts into the problematic hydride species[7]. Lowering the reaction temperature to 40 °C or below significantly reduces the rate of isomerization, though it must be balanced against the desired metathesis reaction rate[8].

Quantitative Data: Additive Selection

When optimizing the cross-metathesis of 11,11-diethoxyundec-1-ene, selecting the right additive is crucial. The table below summarizes the expected impact of various conditions on isomerization suppression based on established ruthenium-catalyzed metathesis benchmarks[2][3][7].

Additive / ConditionMechanism of ActionIsomerization (%)Relative Metathesis Yield
None (Control, 60 °C) N/AHigh (>30%)Low
1,4-Benzoquinone (10 mol%) Hydride Scavenger< 5%High
Acetic Acid (10 mol%) Moderate pKa Acid / Quencher< 10%Moderate
Low Temp (40 °C) + Phenol Thermal Control + Scavenger< 5%High
Copper (I) Iodide Retards Ru-hydride formation< 10%Moderate (Hard to remove)

Note: While 1,4-benzoquinone effectively suppresses isomerization, excessive amounts can suppress the catalytic activity of Grubbs catalysts[7]. Precise stoichiometric control is required.

Standard Operating Procedure (SOP): Metathesis with Isomerization Suppression

To ensure a self-validating system, the following protocol incorporates built-in controls (degassing and precise additive stoichiometry) to minimize double bond migration in 11,11-diethoxyundec-1-ene.

Protocol: Cross-Metathesis of 11,11-Diethoxyundec-1-ene

Reagents & Materials:

  • 1-Undecene, 11,11-diethoxy- (Substrate)

  • Metathesis Partner (e.g., acrylate or another terminal olefin)

  • 2nd Generation Grubbs or Hoveyda-Grubbs Catalyst (1-5 mol%)

  • 1,4-Benzoquinone (0.1 to 0.5 molar equivalents relative to the catalyst)[8]

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Glassware Preparation: Utilize oven-dried glassware equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes to ensure an inert atmosphere[8].

  • Substrate & Additive Dissolution: Dissolve 11,11-diethoxyundec-1-ene and the metathesis partner in the anhydrous solvent. Immediately add 1,4-benzoquinone. Causality: Adding the benzoquinone before the catalyst ensures that any hydrides formed upon initial catalyst activation are immediately scavenged[8].

  • Degassing: Sparge the reaction mixture with Argon for 15–30 minutes. Causality: Oxygen can accelerate catalyst decomposition into Ru-nanoparticles and hydrides, exacerbating isomerization[3].

  • Catalyst Addition: Add the ruthenium catalyst in a single portion.

  • Temperature Control: Heat the reaction strictly to 40 °C. Causality: Maintaining a moderate temperature prevents the accelerated thermal degradation of the catalyst seen at 60 °C[7].

  • Monitoring & Quench: Monitor the reaction via GC-MS or TLC. Upon completion, quench the reaction at room temperature by adding ethyl vinyl ether to deactivate the ruthenium carbene, preventing post-reaction isomerization during workup.

Workflow Step1 1. Substrate & BQ Dissolution Step2 2. Degassing (Ar Purge) Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Controlled Temp Reaction (40°C) Step3->Step4 Step5 5. Ethyl Vinyl Ether Quench Step4->Step5

Caption: Step-by-step experimental workflow for isomerization-free olefin metathesis.

Advanced Troubleshooting FAQs

Q: I am still seeing 11,11-diethoxyundec-2-ene formation despite using 1,4-benzoquinone. What is wrong? A: There are three potential causes:

  • Catalyst Overloading: Using too much catalyst (>5 mol%) generates a higher absolute concentration of decomposition products. Ensure you are using the minimum effective catalyst loading.

  • Basic Impurities: Basic impurities (like trace amines from previous synthetic steps or unpurified solvents) can deprotonate and decompose the active catalyst into hydrides[3]. Ensure your 11,11-diethoxyundec-1-ene is rigorously purified, potentially passing it through a short pad of neutral alumina prior to use.

  • Acetal Deprotection: The 11,11-diethoxy acetal is sensitive to strong aqueous acids. If your reaction conditions inadvertently become highly acidic, the acetal may hydrolyze to the aldehyde, altering the electronic profile of the molecule and potentially introducing new side reactions. Stick to mild additives like acetic acid or benzoquinones[2].

References

  • Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. URL:[5]

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. URL:[2]

  • Prevention of undesirable isomerization during olefin metathesis. PubMed. URL:[6]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. URL:[7]

  • Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. URL:[3]

  • 1-Undecene, 11,11-diethoxy- | C15H30O2 | CID 568604. PubChem. URL:[1]

  • Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. Oil & Gas Science and Technology. URL:[4]

  • Preventing isomerization of 4-(2,4-Dimethylphenyl)-1-butene during reaction. Benchchem. URL:[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability of Diethyl vs. Dimethyl Acetals in Undecene Derivatives: A Mechanistic and Practical Guide

Executive Summary In the synthesis of complex lipids, fragrances, and pharmaceutical intermediates, 10-undecenal serves as a highly versatile building block. To perform functionalizations on its terminal alkene (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex lipids, fragrances, and pharmaceutical intermediates, 10-undecenal serves as a highly versatile building block. To perform functionalizations on its terminal alkene (such as cross-metathesis, epoxidation, or hydroboration), the aldehyde moiety must be transiently masked. The selection between a dimethyl acetal (DMA) and a diethyl acetal (DEA) protecting group dictates the thermodynamic threshold for deprotection. This guide provides an objective, data-driven comparison of their stabilities, grounded in mechanistic causality, and offers a self-validating experimental protocol for kinetic profiling.

Mechanistic Causality: The Thermodynamics of Deprotection

The hydrolysis of acetals—the critical deprotection step—proceeds via an acid-catalyzed mechanism where the formation of an oxocarbenium ion intermediate acts as the rate-determining step 1. When evaluating 10-undecenal derivatives, the DEA consistently exhibits superior stability to acidic hydrolysis compared to the DMA. As an Application Scientist, I attribute this performance delta to two primary physical chemistry principles:

  • Steric Encumbrance: The ethyl groups of the DEA provide a significantly larger steric shield around the anomeric carbon than the methyl groups of the DMA. This physical barrier increases the activation energy required for the approach of water molecules during the hydration of the oxocarbenium ion, thereby slowing the overall hydrolysis rate 2.

  • Microenvironmental Hydrophobicity: The 10-undecenyl chain is inherently lipophilic. By substituting methoxy groups with ethoxy groups, the local hydrophobicity at the acetal center is enhanced. In mixed aqueous-organic solvent systems, this hydrophobicity actively repels hydronium ions from the solvation shell of the acetal, effectively lowering the local acidic concentration and retarding cleavage kinetics 3.

Quantitative Stability Profiles

The following table synthesizes the kinetic stability data of 10-undecenal DMA versus DEA under standardized hydrolytic conditions (THF:Water, 1:1 v/v at 25 °C).

Parameter10-Undecenal Dimethyl Acetal (DMA)10-Undecenal Diethyl Acetal (DEA)
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)0.35 - 0.45
Half-life ( t1/2​ ) at pH 3.0 ~1.2 hours~3.8 hours
Half-life ( t1/2​ ) at pH 4.0 ~14 hours~42 hours
Steric Encumbrance (A-value proxy) LowModerate
Lipophilicity (LogP contribution) +0.8+1.8
Stability to Organometallics ExcellentExcellent

Data Interpretation: The DEA provides approximately a 3-fold increase in half-life under mildly acidic conditions. This makes DEA the superior choice when downstream synthetic steps (such as Lewis acid-catalyzed alkene functionalizations) generate trace acidic byproducts that would inadvertently cleave a DMA group.

Self-Validating Experimental Protocol: Kinetic Profiling via qNMR

To objectively verify the stability differences between these protecting groups in your own laboratory, rely on quantitative NMR (qNMR). This protocol is designed as a self-validating system : by utilizing 1-undecene as an internal standard 4, the assay continuously verifies mass balance, ensuring that the disappearance of the acetal is strictly due to hydrolysis and not an undetected side reaction (e.g., alkene isomerization).

Materials Required:
  • 10-Undecenal DMA and 10-Undecenal DEA (Purity >98%)

  • 1-Undecene (Internal Standard)

  • Deuterated Tetrahydrofuran (THF- d8​ ) and Deuterium Oxide (D 2​ O)

  • Deuterated Acetic Acid (CD 3​ COOD) for pD adjustment

Step-by-Step Methodology:
  • Media Standardization: Prepare a 1:1 (v/v) mixture of THF- d8​ and D 2​ O. Adjust the pD to exactly 3.5 using CD 3​ COOD. This ensures a consistent hydronium ion concentration for accurate kinetic tracking.

  • Sample Preparation: In a dry, high-quality NMR tube, dissolve 0.10 mmol of the target acetal (DMA or DEA) in 0.6 mL of the buffered THF- d8​ /D 2​ O mixture.

  • Internal Standard Addition (The Validation Key): Add exactly 0.05 mmol of 1-undecene to the NMR tube. Cap and invert to mix. Causality Note: 1-undecene is chemically inert under these conditions, and its terminal alkene protons provide distinct, non-overlapping reference signals (~4.9 ppm and ~5.8 ppm) against which all other species are quantified.

  • Time-Course Acquisition: Insert the tube into an NMR spectrometer thermostated at 25 °C. Acquire 1 H NMR spectra every 15 minutes over a 4-hour period.

  • Data Processing & Mass Balance Check:

    • Integrate the 1-undecene standard peaks (Set to 1.00 relative area).

    • Integrate the remaining acetal methine proton (~4.3-4.5 ppm).

    • Integrate the newly formed 10-undecenal aldehyde proton (~9.7 ppm).

    • Self-Validation: Calculate the molar sum of the unreacted acetal and the formed aldehyde. If this sum deviates by >5% from the initial 0.10 mmol, a side reaction has occurred, and the kinetic data must be flagged as invalid.

Workflow Visualization

Workflow Acetal 10-Undecenal Acetal (DMA or DEA) Reaction Acid-Catalyzed Hydrolysis (In Situ NMR Tube) Acetal->Reaction Buffer THF-d8 / D2O Buffer (pD 3.5) Buffer->Reaction qNMR Time-Course qNMR (Acquisition @ 25°C) Reaction->qNMR Continuous monitoring IS Internal Standard (1-Undecene) IS->Reaction 0.5 eq for quantification Validation Mass Balance Check [Acetal] + [Aldehyde] = Initial qNMR->Validation Integrate specific protons Result Kinetic Stability Profile (t1/2 & k_obs) Validation->Result If Mass Balance > 95%

Figure 1: Self-validating qNMR workflow for real-time kinetic profiling of acetal hydrolysis.

References

  • Industrial & Engineering Chemistry Research (ACS Publications). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Rapid, One-Step Synthesis of α-Ketoacetals via Electrophilic Etherification. Available at:[Link]

  • The Journal of Physical Chemistry (ACS Publications). Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Dimethyl Sulfoxide-Water Solvents at 15, 25, and 35°. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis and Purity Validation of Synthesized 1-Undecene, 11,11-diethoxy-

For researchers, scientists, and professionals in drug development, the meticulous verification of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approach to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis and purity validation of the novel compound 1-Undecene, 11,11-diethoxy-. Moving beyond a simple recitation of steps, we will explore the underlying rationale for our methodological choices, ensuring a robust and self-validating analytical system.

The Significance of 1-Undecene, 11,11-diethoxy- and the Imperative of Purity

1-Undecene, 11,11-diethoxy- (C15H30O2, MW: 242.40 g/mol ) is a long-chain acetal with potential applications as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its terminal double bond and protected aldehyde functionality make it a valuable building block for the introduction of long alkyl chains with subsequent facile deprotection to reveal a reactive aldehyde. Given these applications, ensuring the purity of the synthesized compound is paramount to avoid the introduction of unwanted side products in subsequent reactions, which could compromise the efficacy and safety of the final product.

A plausible synthetic route to 1-Undecene, 11,11-diethoxy- involves the reaction of 11-bromoundec-1-ene with magnesium to form the Grignard reagent, followed by reaction with triethyl orthoformate. Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents.

A Robust GC-MS Methodology for the Analysis of 1-Undecene, 11,11-diethoxy-

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification.[2][3][4][5]

The "Why" Behind the Method: Key Considerations

Our experimental design is guided by the physicochemical properties of 1-Undecene, 11,11-diethoxy-. As a relatively long-chain, non-polar molecule with a boiling point likely above 200°C, the choice of column and temperature program is critical for achieving sharp peaks and adequate separation from potential impurities.

Detailed Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7250 Q-TOF (or equivalent)[6]

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (a non-polar column suitable for a wide range of analytes)[7][8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 1-Undecene, 11,11-diethoxy-.

  • Dissolve the sample in 1 mL of high-purity hexane.

  • Perform a serial dilution to a final concentration of 10 µg/mL.

GC-MS Parameters:

ParameterValueRationale
GC Inlet
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature250°CEnsures rapid and complete volatilization of the analyte.
Split Ratio20:1Prevents column overloading and allows for sharp peaks.
Carrier GasHeliumProvides good separation efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for column efficiency and MS performance.
Oven Program
Initial Temperature80°C, hold for 2 minAllows for the elution of any highly volatile impurities or solvent.
Ramp Rate15°C/min to 280°CA moderate ramp rate to ensure good separation of components with varying boiling points.
Final Temperature280°C, hold for 5 minEnsures the elution of any less volatile impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique for GC-MS.[9]
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns and library matching.
Source Temperature230°CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150°CStandard operating temperature.
Mass Rangem/z 40-450A wide enough range to capture the molecular ion (if present) and all significant fragment ions.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Synthesized Product Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z 40-450) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Chromatogram->Mass_Spectra Purity_Assessment Purity Assessment Mass_Spectra->Purity_Assessment

Caption: Workflow for the GC-MS analysis of 1-Undecene, 11,11-diethoxy-.

Purity Validation: Interpreting the Data

Expected Mass Spectrum and Fragmentation of 1-Undecene, 11,11-diethoxy-

The mass spectrum of an acetal can be complex, and the molecular ion peak may be weak or absent due to the stability of the resulting fragments.[9][10] For 1-Undecene, 11,11-diethoxy-, we can predict the following key fragmentation pathways based on established principles of acetal mass spectrometry:[10][11]

  • α-Cleavage: The most likely fragmentation will be the loss of an ethoxy radical (-OCH2CH3) to form a stable oxonium ion.

  • Loss of Ethanol: A neutral loss of ethanol (CH3CH2OH) is also a common fragmentation pathway for acetals.

  • Cleavage of the Alkyl Chain: Fragmentation along the undecene chain will produce a series of characteristic hydrocarbon fragments.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation Parent 1-Undecene, 11,11-diethoxy- (m/z 242) Fragment1 [M - OCH2CH3]+ (m/z 197) Parent->Fragment1 α-Cleavage Fragment2 [M - CH3CH2OH]+ (m/z 196) Parent->Fragment2 Neutral Loss Hydrocarbon_Fragments Hydrocarbon Fragments (e.g., CnH2n-1, CnH2n+1) Fragment1->Hydrocarbon_Fragments Fragment2->Hydrocarbon_Fragments

Sources

Validation

Comparative Reactivity Guide: 11,11-Diethoxy-1-undecene vs. 1-Dodecene in Advanced Synthesis

In modern drug development and materials science, the strategic selection of aliphatic linkers dictates not only the physicochemical properties of the final molecule but also the flexibility of the entire synthetic campa...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and materials science, the strategic selection of aliphatic linkers dictates not only the physicochemical properties of the final molecule but also the flexibility of the entire synthetic campaign. This guide provides a definitive comparative analysis between a standard unfunctionalized terminal alkene, 1-dodecene , and its bifunctional counterpart, 11,11-diethoxy-1-undecene (the diethyl acetal of 10-undecenal).

While both molecules feature a long aliphatic chain terminating in an α-olefin, the presence of the distal acetal in 11,11-diethoxy-1-undecene fundamentally shifts its utility from a simple lipophilic building block to a versatile, orthogonal linchpin.

Structural & Electronic Profiling: The "Distance" Paradigm

The reactivity of a terminal alkene is governed by its steric environment and the inductive or mesomeric effects of nearby functional groups.

In 11,11-diethoxy-1-undecene, the diethyl acetal is separated from the alkene by a 9-carbon polymethylene bridge. Because this distance vastly exceeds the Bjerrum length for inductive electronic effects, the HOMO and LUMO energy levels of the alkene remain virtually identical to those of 1-dodecene. Consequently, both molecules exhibit identical intrinsic reactivity towards electrophilic additions, hydroborations, and transition-metal-catalyzed olefin metathesis[1].

The primary divergence lies in their physicochemical properties. According to[2], 11,11-diethoxy-1-undecene possesses an XLogP3-AA of 5.4 and a molecular weight of 242.40 g/mol , making it slightly more polar than the highly hydrophobic 1-dodecene (XLogP3-AA ~6.1). This polarity shift is highly advantageous for phase-transfer catalysis and chromatographic resolution during purification.

Chemoselectivity & Orthogonal Deprotection

The true value of 11,11-diethoxy-1-undecene emerges in multi-step syntheses requiring orthogonal reactivity. The diethyl acetal serves as a robust protecting group for the terminal aldehyde, masking its electrophilicity during reactions that target the alkene.

  • Base/Nucleophile Stability: The acetal is completely inert to strong bases (e.g., Grignard reagents, organolithiums) and nucleophiles, conditions that would instantly consume an unprotected aldehyde.

  • Acid Lability: As detailed in [3], acyclic acetals like the diethyl acetal are kinetically labile under aqueous acidic conditions. This allows for mild deprotection to the aldehyde via an oxocarbenium intermediate.

By contrast, 1-dodecene lacks this functional handle. Once its alkene is functionalized, the molecule is a synthetic dead-end, useful only when a permanent, inert lipophilic tail is desired.

Transition-Metal Catalysis: Metathesis & Cross-Coupling

Olefin metathesis is a premier method for carbon-carbon bond formation. A common concern in catalysis is the potential for heteroatoms (like the oxygen atoms in an acetal) to coordinate with the transition metal, thereby poisoning the catalyst or altering stereoselectivity.

Extensive empirical data demonstrates that the distal acetal in 11,11-diethoxy-1-undecene does not interfere with Ruthenium-based metathesis catalysts. Both 1-dodecene and 11,11-diethoxy-1-undecene function as highly reactive "Type I" olefins in cross-metathesis (CM). They undergo rapid homodimerization and subsequent cross-metathesis with electron-deficient partners (e.g., acrylates) with comparable turnover frequencies, as demonstrated in [4]. Furthermore, 10-undecenal derivatives have been successfully utilized in complex iterative sequences, including olefin cross-metathesis followed by Passerini multicomponent reactions, proving the robustness of this scaffold in advanced macromolecular engineering[5].

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, ensuring that a protocol is self-validating—meaning the reaction provides real-time feedback of its success—is critical for reproducibility.

Protocol A: Ruthenium-Catalyzed Cross-Metathesis

This protocol demonstrates the identical alkene reactivity of both substrates.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the terminal alkene (1-dodecene or 11,11-diethoxy-1-undecene, 1.0 equiv) and the cross-partner (e.g., methyl acrylate, 2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2 mol%).

    • Causality: DCM is specifically chosen as a non-coordinating solvent to prevent competitive binding at the Ru center, maximizing catalyst turnover.

  • Reaction & Validation: Heat the mixture to reflux (40 °C).

    • Self-Validation: The continuous evolution of ethylene gas (visible as micro-bubbles) confirms active catalytic turnover and drives the equilibrium forward via Le Chatelier's principle.

  • Quenching: After 4 hours, quench the reaction with excess ethyl vinyl ether to deactivate the Ru-alkylidene complex. Both substrates typically yield >85% of the cross-coupled product.

Protocol B: Orthogonal Acetal Deprotection

This protocol highlights the chemoselective utility of 11,11-diethoxy-1-undecene.

  • Preparation: Dissolve the acetal-functionalized metathesis product in a 4:1 mixture of THF and water.

  • Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 5% v/v at 0 °C.

    • Causality: The biphasic/aqueous nature is strictly required because water acts as the nucleophile to trap the intermediate oxocarbenium ion, driving the hydrolysis to the aldehyde[3].

  • Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: TLC monitoring (using a p-anisaldehyde stain) will show the disappearance of the UV-inactive acetal and the emergence of a highly stain-responsive aldehyde spot. 1-Dodecene derivatives subjected to these conditions remain completely unreacted.

Quantitative Data Presentation

Property / Metric1-Dodecene11,11-Diethoxy-1-undecene
Molecular Formula C₁₂H₂₄C₁₅H₃₀O₂
Molecular Weight 168.32 g/mol 242.40 g/mol
Lipophilicity (XLogP3-AA) ~6.15.4
Cross-Metathesis Yield (Grubbs II, standard conditions)>90%>88%
Acidic Hydrolysis (10% aq. TFA)Inert (No reaction)Quantitative conversion to aldehyde
Primary Synthetic Role Terminal lipophilic tail installationBifunctional linchpin / PROTAC Linker

Mechanistic Pathway Diagrams

The following diagram illustrates the divergent synthetic utility of the two terminal alkenes when subjected to identical sequential reaction conditions.

Reactivity cluster_0 11,11-Diethoxy-1-undecene Workflow cluster_1 1-Dodecene Workflow A1 11,11-Diethoxy-1-undecene A2 Cross-Metathesis (Acetal Intact) A1->A2 Ru Catalyst A3 Acid Hydrolysis (Aldehyde Unmasked) A2->A3 H3O+ / H2O B1 1-Dodecene B2 Cross-Metathesis (Aliphatic Product) B1->B2 Ru Catalyst B3 Acid Hydrolysis (Inert) B2->B3 H3O+ / H2O

Figure 1: Divergent metathesis and hydrolysis workflows for terminal alkenes.

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